N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 1019102-05-6
VCID: VC11927885
InChI: InChI=1S/C15H15N5O4S/c1-9-8-12(19-20(9)2)14-17-18-15(24-14)16-13(21)10-4-6-11(7-5-10)25(3,22)23/h4-8H,1-3H3,(H,16,18,21)
SMILES: CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Molecular Formula: C15H15N5O4S
Molecular Weight: 361.4 g/mol

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

CAS No.: 1019102-05-6

Cat. No.: VC11927885

Molecular Formula: C15H15N5O4S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide - 1019102-05-6

Specification

CAS No. 1019102-05-6
Molecular Formula C15H15N5O4S
Molecular Weight 361.4 g/mol
IUPAC Name N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C15H15N5O4S/c1-9-8-12(19-20(9)2)14-17-18-15(24-14)16-13(21)10-4-6-11(7-5-10)25(3,22)23/h4-8H,1-3H3,(H,16,18,21)
Standard InChI Key BPEAJELTZDXBCW-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Canonical SMILES CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is an organic compound with the molecular formula C₁₅H₁₅N₅O₄S and a molecular weight of 361.4 g/mol . Its IUPAC name, N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide, reflects its hybrid structure comprising a pyrazole ring substituted with methyl groups, a 1,3,4-oxadiazole core, and a methanesulfonylbenzamide side chain .

Structural Features and Stereochemistry

The compound’s 2D structure (Figure 1) reveals a planar oxadiazole ring bridging the pyrazole and benzamide groups. The pyrazole ring (1,5-dimethyl substitution) and the methanesulfonyl group (-SO₂CH₃) at the para position of the benzamide contribute to its electronic configuration . The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility arises from rotational freedom in the oxadiazole-benzamide linkage .

Spectroscopic Identifiers

  • InChI Key: BPEAJELTZDXBCW-UHFFFAOYSA-N

  • SMILES: CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
    These identifiers facilitate database searches and computational modeling.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol involving:

  • Condensation: Formation of the 1,3,4-oxadiazole ring through cyclization of a diacylhydrazine intermediate.

  • Functionalization: Introduction of the methanesulfonyl group via sulfonation of the benzamide precursor.

  • Coupling: Linking the pyrazole moiety to the oxadiazole ring using peptide coupling reagents.

A representative route (Figure 2) begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which undergoes hydrazide formation, followed by cyclization with carbon disulfide to yield the oxadiazole core. Subsequent sulfonation and benzamide coupling complete the synthesis.

Reaction Optimization

Key parameters include:

  • Temperature: Cyclization steps require elevated temperatures (80–100°C).

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance oxadiazole ring formation.

  • Solvents: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O asymmetric stretch) .

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 2.35 (s, 3H, CH₃), 3.25 (s, 3H, SO₂CH₃), and 7.85–8.10 (m, aromatic protons) .

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